ethyl (E)-2-cyano-3-(4-methoxyanilino)prop-2-enoate
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Overview
Description
2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and an ethyl ester group. This compound is known for its diverse applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester typically involves the reaction of 4-methoxyaniline with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-methoxyaniline attacks the cyano group of ethyl cyanoacetate, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester exerts its effects involves interactions with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxyphenyl group can engage in aromatic interactions. These interactions can influence various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester
- 2-Propenoic acid, 2-cyano-3-phenyl-, methyl ester
- 2-Propenoic acid, 3-amino-2-cyano-3-phenyl-, ethyl ester
Uniqueness
2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester is unique due to the presence of the methoxyphenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in various fields.
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(4-methoxyanilino)prop-2-enoate |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)10(8-14)9-15-11-4-6-12(17-2)7-5-11/h4-7,9,15H,3H2,1-2H3/b10-9+ |
InChI Key |
ALXBEFGGJFWDHG-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=C(C=C1)OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)OC)C#N |
Origin of Product |
United States |
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